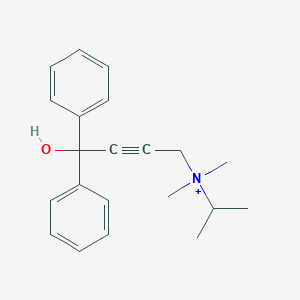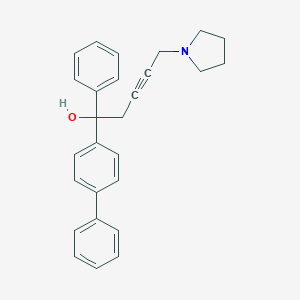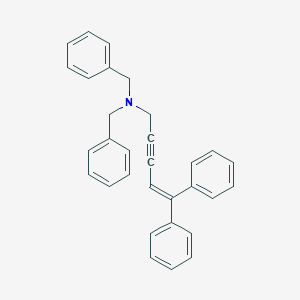![molecular formula C17H14N4OS B286683 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286683.png)
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known for its unique structure and diverse pharmacological properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the advantages of using 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit diverse pharmacological properties. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to identify new targets for drug discovery. Moreover, the development of new synthesis methods to improve the yield and purity of the compound is also an area of future research.
合成法
The synthesis of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzaldehyde, 3-methylbenzaldehyde, and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then cyclized to form the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been reported to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models.
特性
分子式 |
C17H14N4OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-4-3-5-13(10-11)16-20-21-15(18-19-17(21)23-16)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3 |
InChIキー |
QSWDQORZJDICTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)






